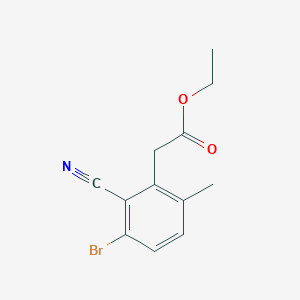
6-alkynyl Fucose
Descripción general
Descripción
6-Alkynyl Fucose is a widely used fucosylation probe . It is a tool in the study of protein O-fucosylation . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
This compound is used to metabolically label mammalian cells with modified fucose, which incorporates a bioorthogonal group into cell membrane glycoproteins . This enables the characterization of cell-surface fucose interactome . Copper-catalyzed click chemistry is used to conjugate a proximity labeling probe, azido-FeBABE .Molecular Structure Analysis
The chemical formula of this compound is C7H10O5 . Its exact mass is 174.05 and its molecular weight is 174.150 . The elemental analysis shows that it contains Carbon (48.28%), Hydrogen (5.79%), and Oxygen (45.93%) .Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Following the addition of hydrogen peroxide (H2O2), the fucose-azido-FeBABE catalyzes the formation of hydroxyl radicals .Physical And Chemical Properties Analysis
This compound is a solid substance . It is colorless to off-white . It has a molecular weight of 342.30 .Aplicaciones Científicas De Investigación
Inhibition of Cellular Fucosylation
6-alkynyl fucose (6-Alk-Fuc) is recognized as a potent inhibitor of cellular fucosylation. Its primary action mechanism involves depleting cellular GDP-Fucose and targeting GDP-Fucose synthase. In studies, 6-Alk-Fuc demonstrated higher potency than other known inhibitors, like 2-fluoro-fucose, in inhibiting hepatoma cell migration and invasion (Kizuka et al., 2017).
Glycan Imaging and Biomarker Discovery
This compound analogs are utilized as probes for efficient labeling and detection of fucose, a terminal sugar in glycoconjugates. These analogs have shown high labeling efficiency and low cytotoxicity, making them valuable in glycobiology research and clinical applications for biomarker discovery (Kizuka et al., 2016).
Visualization of Glycoconjugates
Alkynyl sugar analogs, including this compound, facilitate the labeling and visualization of glycoconjugates in cells. They are incorporated into cellular glycans and enable the tracking of glycan localization, trafficking, and dynamics. This application is significant in studying the molecular basis of aberrant glycosylation in cancer and other pathological processes (Hsu et al., 2007).
Bioorthogonal Analog for O-Fucosylation Studies
This compound serves as a bioorthogonal analog for studying O-fucosylation of specific protein repeats by protein O-fucosyltransferases. It enables tagging and detection of modified proteins, aiding in understanding the role of O-fucosylation in various biological processes, including embryonic development (Al-Shareffi et al., 2013).
Differential Labeling of Glycoproteins
Different alkynyl fucose analogs, including this compound, exhibit varying efficiencies in labeling cellular glycans and specific proteins. This differential labeling provides insights into the utilization of these analogs by various enzymes in the biosynthetic pathway of fucosylated glycans (Ma et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3S,4S,5R)-4,5,6-triacetyloxy-2-ethynyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O9/c1-6-11-12(20-7(2)16)13(21-8(3)17)14(22-9(4)18)15(24-11)23-10(5)19/h1,11-15H,2-5H3/t11-,12+,13+,14-,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDSJNFPNWVBGX-GVLTWOEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





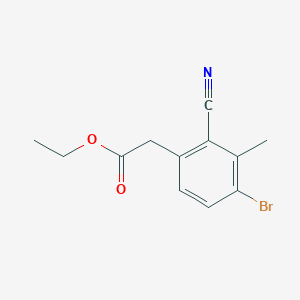
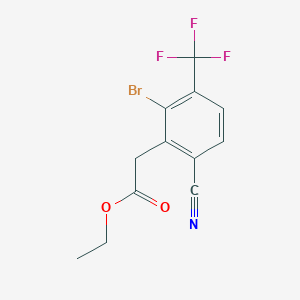
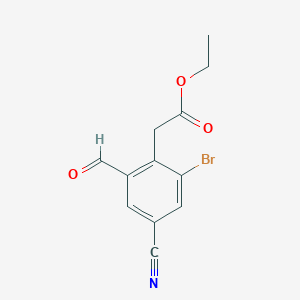

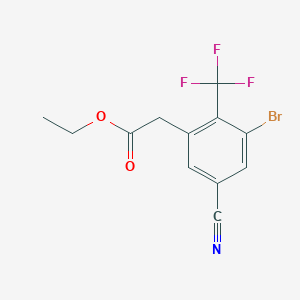
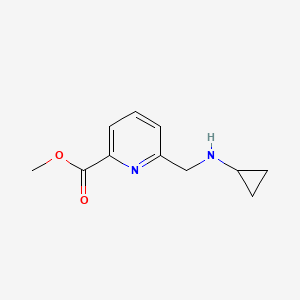
![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)
![Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1413987.png)

